molecular formula C11H7ClN2O2 B1370020 4-(2-Chloropyrimidin-4-yl)benzoic acid CAS No. 281232-89-1

4-(2-Chloropyrimidin-4-yl)benzoic acid

Cat. No.: B1370020
CAS No.: 281232-89-1
M. Wt: 234.64 g/mol
InChI Key: PIFZVVITMGNVMA-UHFFFAOYSA-N
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Description

4-(2-Chloropyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzoic acid moiety substituted with a 2-chloropyrimidine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(2-Chloropyrimidin-4-yl)benzoic acid involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and is often carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions include a short reaction time (around 15 minutes) and low catalyst loading (0.5 mol%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Carboxylate derivatives of the benzoic acid moiety.

    Reduction Products: Alcohol derivatives of the benzoic acid moiety.

Scientific Research Applications

4-(2-Chloropyrimidin-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropyrimidin-4-yl)benzoic acid is unique due to the presence of both the pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZVVITMGNVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283940
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-89-1
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281232-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chloro-4-pyrimidinyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA8V5NC92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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